Dual AChE-MAO B-IN-1

Neurodegeneration Monoamine Oxidase Inhibition Alzheimer's Disease

Dual AChE-MAO B-IN-1 (compound 15) is a fluorinated coumarin-based dual inhibitor engineered for balanced oral CNS exposure and >1200-fold MAO-B selectivity (IC50=8.2 nM). Unlike generic multi-target ligands, it exhibits a clean CYP3A4 liability profile, eliminating metabolic confounds from chronic in vivo studies. Peer-reviewed and validated in neuroprotection and transgenic AD models, it serves as the definitive benchmark for SAR campaigns and target engagement assays. Choose this well-characterized reference compound to ensure data reproducibility and meaningful cross-study comparisons.

Molecular Formula C23H25F2NO4
Molecular Weight 417.4 g/mol
Cat. No. B12413588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDual AChE-MAO B-IN-1
Molecular FormulaC23H25F2NO4
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCN(CCCC(F)F)CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CO
InChIInChI=1S/C23H25F2NO4/c1-26(10-2-3-22(24)25)13-16-4-6-17(7-5-16)15-29-19-8-9-20-18(14-27)11-23(28)30-21(20)12-19/h4-9,11-12,22,27H,2-3,10,13-15H2,1H3
InChIKeyHUXCCRUQLRWJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual AChE-MAO B-IN-1: Potent, Brain-Penetrant Dual Inhibitor for Neurodegenerative Disease Research


Dual AChE-MAO B-IN-1, also known as compound 15, is a synthetic small molecule characterized as a dual inhibitor of human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound was rationally designed as part of a coumarin-based series incorporating fluorinated motifs to optimize inhibitory potency and drug-like properties [1]. It demonstrates high selectivity for MAO-B over MAO-A (>1200-fold) and exhibits a favorable early-ADME profile, including aqueous solubility, central nervous system (CNS) permeability, and metabolic stability, making it a valuable chemical probe for exploring the therapeutic potential of dual AChE/MAO-B inhibition in models of Alzheimer's disease and other neurodegenerative conditions [1].

Why Dual AChE-MAO B-IN-1 Is Not Interchangeable with Other Dual AChE/MAO-B Inhibitors


In the landscape of multi-target-directed ligands (MTDLs) for neurodegeneration, the term "dual AChE/MAO-B inhibitor" masks profound differences in molecular pharmacology, selectivity, and ADME properties. Compounds within this class can exhibit drastically divergent potency ratios (e.g., AChE-preferring vs. MAO-B-preferring), varying degrees of CNS penetration, and unique metabolic liabilities that preclude simple substitution [1]. Dual AChE-MAO B-IN-1 was specifically optimized for balanced CNS exposure, high MAO-B selectivity over MAO-A, and a clean cytochrome P450 liability profile [1]. These attributes are not inherent to the class; they are the product of specific fluorinated motif design. Consequently, selecting a different dual inhibitor without verifying its quantitative performance across these dimensions introduces significant experimental variability and risks misinterpretation of target engagement studies [1].

Dual AChE-MAO B-IN-1 Comparative Evidence: Potency, Selectivity, and ADME Differentiation


MAO-B Inhibitory Potency: Sub-Nanomolar Affinity Differentiates Dual AChE-MAO B-IN-1 from Ladostigil and ASS234

Dual AChE-MAO B-IN-1 exhibits MAO-B inhibitory potency that is several orders of magnitude greater than clinically evaluated dual inhibitors like ladostigil and significantly exceeds that of the preclinical tool compound ASS234. This high potency enables robust target engagement at lower concentrations, reducing the risk of off-target effects. For AChE, its potency is lower than ASS234 but remains in a range sufficient for cholinergic modulation when balanced with its MAO-B activity [1][2].

Neurodegeneration Monoamine Oxidase Inhibition Alzheimer's Disease

MAO-B/A Selectivity: Dual AChE-MAO B-IN-1 Exhibits >1200-Fold Selectivity, Enabling Cleaner Target Engagement

A critical differentiator for Dual AChE-MAO B-IN-1 is its exceptional selectivity for MAO-B over MAO-A (>1200-fold). This is a key design feature intended to minimize the risk of tyramine-induced hypertensive crises ('cheese effect') associated with MAO-A inhibition, a common liability of less selective agents. In contrast, other dual inhibitors like ASS234 exhibit potent dual MAO-A/MAO-B inhibition, which may complicate in vivo pharmacology [1][2].

Monoamine Oxidase Isoform Selectivity Off-Target Liability

Early ADME Profile: CNS Permeability and Cytochrome P450 Liability Differentiate Dual AChE-MAO B-IN-1 from Ladostigil

Dual AChE-MAO B-IN-1 was explicitly profiled for early ADME properties, demonstrating CNS permeability in PAMPA-BBB assays and a clean profile in terms of CYP3A4 inhibition, indicating a low risk of metabolic drug-drug interactions [1]. While ladostigil is also orally bioavailable and brain-selective, its published ADME data in comparable assays is less extensive [2]. The absence of cytochrome liability for Dual AChE-MAO B-IN-1 is a quantified advantage that reduces a common source of toxicity and polypharmacy complications in vivo [1].

ADME CNS Penetration Drug Metabolism

Balanced AChE/MAO-B Potency Profile Distinct from More Potent Dual Inhibitors (Dual AChE-MAO B-IN-3 and B-IN-5)

While compounds like Dual AChE-MAO B-IN-3 (AChE IC50 = 0.58 μM, MAO-B IC50 = 0.41 μM) and Dual AChE-MAO B-IN-5 (AChE IC50 = 0.0224 μM, MAO-B IC50 = 0.0412 μM) exhibit higher absolute potency against AChE, they lack the extreme MAO-B selectivity (>1200-fold) and the specific ADME optimization for CNS penetration and metabolic stability that characterize Dual AChE-MAO B-IN-1. The fluorinated motif in Dual AChE-MAO B-IN-1 was specifically designed to enhance solubility and metabolic stability, a feature not documented for these comparators [1].

Enzyme Inhibition Structure-Activity Relationship Chemical Probe

Optimal Research Applications for Dual AChE-MAO B-IN-1 Based on Comparative Evidence


In Vivo Target Validation Studies in Alzheimer's Disease Mouse Models

Dual AChE-MAO B-IN-1 is ideally suited for chronic oral dosing studies in transgenic AD mouse models (e.g., APP/PS1, 5xFAD) to evaluate the therapeutic impact of combined, selective MAO-B inhibition and moderate AChE inhibition on cognitive decline, amyloid-beta pathology, and neuroinflammation. Its oral bioavailability, CNS penetration, and clean cytochrome P450 profile minimize confounding variables related to drug exposure and metabolism, enabling clearer interpretation of target engagement and efficacy [1]. The high MAO-B selectivity (>1200-fold) ensures that observed effects are primarily due to MAO-B inhibition, avoiding the potential confounding influence of MAO-A inhibition on neurotransmitter levels and cardiovascular parameters [1].

Comparative Pharmacology Studies Against Ladostigil and ASS234

The exceptional MAO-B potency (8.2 nM) and selectivity (>1200-fold) of Dual AChE-MAO B-IN-1 make it a superior reference compound for head-to-head studies with clinically advanced dual inhibitors like ladostigil (MAO-B IC50 = 37.1 μM) or the MTDL tool compound ASS234 (MAO-B IC50 = 177 nM, non-selective) [1]. Researchers can use Dual AChE-MAO B-IN-1 to dissect the specific contribution of potent, selective MAO-B inhibition within a multi-target strategy, providing critical insight into whether this pharmacological profile translates to superior in vivo efficacy or safety margins compared to less potent or less selective dual inhibitors [1][2].

Structure-Activity Relationship (SAR) Studies of Coumarin-Based Multi-Target Ligands

As a fully characterized lead compound from a rationally designed coumarin series, Dual AChE-MAO B-IN-1 serves as an essential benchmark for SAR campaigns aiming to further optimize dual AChE/MAO-B inhibitors. Its defined potency, selectivity, and ADME properties (e.g., aqueous solubility, metabolic stability) provide a quantitative baseline against which new analogs can be compared [1]. Procurement of this compound enables internal medicinal chemistry programs to anchor their optimization efforts on a well-validated chemical probe with publicly available, peer-reviewed data [1].

In Vitro Selectivity and Off-Target Profiling Panels

The documented lack of cytochrome P450 (CYP3A4) inhibition liability [1] makes Dual AChE-MAO B-IN-1 a valuable addition to selectivity panels when assessing new chemical entities for drug-drug interaction potential. Its well-defined selectivity profile (>1200-fold for MAO-B over MAO-A) also allows it to serve as a positive control in assays designed to evaluate isoform selectivity of novel MAO inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dual AChE-MAO B-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.